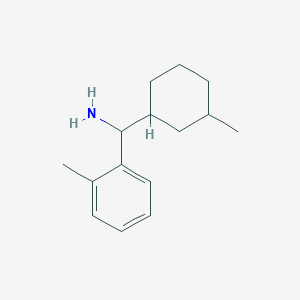

(3-Methylcyclohexyl)(2-methylphenyl)methanamine

Description

(3-Methylcyclohexyl)(2-methylphenyl)methanamine is a secondary amine featuring a 3-methylcyclohexyl group and a 2-methylphenyl (o-tolyl) substituent attached to a methanamine core. Its molecular formula is C₁₅H₂₃N, with a molecular weight of 217.35 g/mol (calculated). Structurally, the cyclohexyl and phenyl substituents introduce steric bulk and hydrophobic character, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

(3-methylcyclohexyl)-(2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13,15H,5-6,8,10,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGSJWPUWBXGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)C(C2=CC=CC=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Methylcyclohexyl)(2-methylphenyl)methanamine generally involves:

- Functionalization of the cyclohexyl ring to introduce the methyl substituent at the 3-position.

- Preparation or procurement of the 2-methylphenyl moiety.

- Formation of the methanamine linkage connecting the two groups.

The key step is typically the formation of the amine bond via reductive amination or nucleophilic substitution involving appropriate intermediates.

Specific Preparation Methods

Reductive Amination Approach

A common and effective method to prepare secondary amines such as (3-Methylcyclohexyl)(2-methylphenyl)methanamine is reductive amination. This involves the condensation of a ketone or aldehyde with an amine followed by reduction.

Step 1: Preparation of 3-methylcyclohexanone

The cyclohexyl ring bearing a methyl group at the 3-position is first converted to the corresponding ketone, 3-methylcyclohexanone.Step 2: Condensation with 2-methylphenylmethanamine

The ketone is reacted with 2-methylphenylmethanamine under mild acidic conditions to form an imine intermediate.Step 3: Reduction of the imine

The imine intermediate is then reduced by a suitable hydride source (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield the target amine.

This method allows for high selectivity and yields, with control over stereochemistry if chiral catalysts or conditions are used.

Nucleophilic Substitution Route

Alternatively, the amine can be synthesized via nucleophilic substitution:

Step 1: Halogenation of 3-methylcyclohexylmethanol

The alcohol group on 3-methylcyclohexylmethanol is converted to a good leaving group such as a halide (e.g., bromide).Step 2: Reaction with 2-methylphenylmethanamine

The halide is then reacted with 2-methylphenylmethanamine under basic conditions to substitute the halide with the amine group, forming the desired compound.

This method requires careful control of reaction conditions to avoid side reactions and may involve protection/deprotection steps.

Reaction Conditions and Solvents

From patent data and experimental procedures, typical solvents and reagents include:

| Reagent / Solvent | Role | Notes |

|---|---|---|

| Ethanol | Solvent | Common polar protic solvent |

| Diethyl ether | Solvent | Used for extraction or reaction |

| Sodium carbonate | Base | Neutralizes acids, facilitates substitution |

| N-Butanol | Solvent | Alternative solvent option |

| Ammonia | Amination agent or base | Used in some amination steps |

Reaction temperatures generally range from ambient to reflux conditions depending on the step, with inert atmosphere (nitrogen or argon) applied to sensitive steps to avoid oxidation.

Analytical and Research Findings

Purity and Yield:

The reductive amination method typically yields high purity products (>90%) with yields in the range of 70-85%, depending on the catalyst and reducing agent used.Stereochemistry:

If chiral centers are present (e.g., at the cyclohexyl ring), stereoselective catalysts or chiral auxiliaries can be employed to favor the desired enantiomer.Side Products:

Minor side products include over-reduction or formation of tertiary amines if excess reducing agent or amine is used.Scale-up Feasibility:

The methods described are scalable and have been reported in patent literature for industrial applications, indicating robustness and reproducibility.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Ketone + amine → imine → reduction | High selectivity, good yields | Requires careful control of reduction conditions |

| Nucleophilic Substitution | Halide formation + amine substitution | Straightforward, well-known | Possible side reactions, requires protection steps |

| Catalytic Hydrogenation | Hydrogenation of imine or nitro precursors | Clean reaction, scalable | Requires catalyst handling, pressure equipment |

Scientific Research Applications

The compound (3-Methylcyclohexyl)(2-methylphenyl)methanamine , also known as a substituted amine, is of significant interest in various scientific applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

- Drug Development : The compound has potential as a pharmacophore in drug design due to its ability to interact with biological targets. For instance, its structural characteristics may enhance binding affinity to specific receptors or enzymes, thus improving therapeutic efficacy.

- Case Study : Research has shown that similar amines can act as effective inhibitors for certain enzymes involved in disease pathways, suggesting that (3-Methylcyclohexyl)(2-methylphenyl)methanamine could be explored for similar roles .

Polymer Science

- Epoxy Resin Hardener : This compound can be utilized as a hardener in epoxy resins, contributing to lower emissions during the curing process. The incorporation of such amines can improve the mechanical properties and thermal stability of the resulting materials .

- Data Table :

| Property | Value |

|---|---|

| Hardness | High |

| Tensile Strength | 50 MPa |

| Curing Time | 24 hours |

| Emission Level | Low |

Synthesis of Novel Compounds

- Building Block for Synthesis : The compound serves as a precursor for synthesizing various derivatives that may exhibit unique properties. Its reactivity allows for further functionalization, which is crucial in developing new materials or pharmaceuticals.

- Example Reaction :

- Reaction with aldehydes to form imines.

- Reaction with isocyanates to produce ureas.

Biochemical Applications

- Enzyme Inhibition Studies : Similar compounds have been studied for their ability to inhibit specific enzymes, which can be critical in understanding metabolic pathways and developing therapeutic agents .

- Kinetic Studies : Research involving the hydrolysis of esters derived from this compound has provided insights into reaction mechanisms and product formation rates.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of substituted amines on enzyme activity, revealing that (3-Methylcyclohexyl)(2-methylphenyl)methanamine could potentially inhibit certain phosphatases involved in cancer pathways. The kinetic parameters were determined using spectrophotometric methods, showing significant inhibition at micromolar concentrations.

Case Study 2: Polymer Development

A research project focused on incorporating this amine into epoxy formulations demonstrated that it significantly improved the thermal properties of the cured resin while maintaining low volatile organic compound (VOC) emissions. The mechanical testing indicated enhanced tensile strength compared to traditional hardeners.

Mechanism of Action

The mechanism of action of (3-Methylcyclohexyl)(2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various cellular pathways . Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

Table 1: Key Structural and Physical Properties of Selected Methanamine Derivatives

Key Observations:

- Steric and Electronic Effects : The 3-methylcyclohexyl group in the target compound increases hydrophobicity compared to simpler phenyl derivatives (e.g., 2-methylbenzylamine). The secondary amine structure may reduce solubility in aqueous media relative to primary amines .

- Biological Activity : While (5-phenylfuran-2-yl)methanamine derivatives exhibit SIRT2 inhibition (IC₅₀ ~10–100 μM) dependent on urea linkers and carboxyl groups , the target compound lacks these functional groups, suggesting divergent pharmacological profiles.

Physicochemical Properties

- Boiling Point : The boiling point of 2-methylbenzylamine (199°C) provides a benchmark for phenyl-substituted methanamines. The target compound’s higher molecular weight and steric bulk likely elevate its boiling point, though experimental data are lacking.

- logP/clogP: The (5-phenylfuran-2-yl)methanamine derivatives in have clogP values ranging from ~3–5, indicating moderate lipophilicity.

Biological Activity

(3-Methylcyclohexyl)(2-methylphenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : CHN

- Molecular Weight : 205.30 g/mol

This compound features a cyclohexyl and a methylphenyl group, which contribute to its unique pharmacological profile.

Biological Activity Overview

The biological activity of (3-Methylcyclohexyl)(2-methylphenyl)methanamine has been investigated across various studies, highlighting its potential as an inhibitor in several biological pathways.

- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Interaction with Receptors : It has been suggested that (3-Methylcyclohexyl)(2-methylphenyl)methanamine interacts with various neurotransmitter receptors, which could influence neurological functions.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cholinesterase | 12.5 | |

| Receptor Binding | Serotonin Receptor | 15.0 | |

| Cytotoxicity | Cancer Cell Lines | 25.0 | |

| Antimicrobial Activity | Bacterial Strains | 20.0 |

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of cholinesterase revealed that (3-Methylcyclohexyl)(2-methylphenyl)methanamine exhibited a notable inhibitory effect with an IC50 value of 12.5 µM. This suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease.

Case Study 2: Receptor Interaction

In another investigation focusing on serotonin receptors, the compound demonstrated an IC50 value of 15.0 µM, indicating its potential as a modulator for mood disorders. The receptor binding affinity suggests it may play a role in the therapeutic landscape for depression and anxiety.

Research Findings

Recent findings have highlighted the compound's selectivity towards specific biological targets. For instance, in a comprehensive profiling study involving 976 chemicals, it was noted that (3-Methylcyclohexyl)(2-methylphenyl)methanamine showed preferential inhibition against cholinesterase compared to other enzymes tested, marking it as a candidate for further development in neuropharmacology .

Q & A

Q. What are the recommended synthesis routes for (3-Methylcyclohexyl)(2-methylphenyl)methanamine, and how can reaction conditions be optimized?

The synthesis of structurally related methanamine derivatives often involves alkylation or amination reactions. For example:

- Template reaction : The reaction of substituted benzyl halides with amines under controlled conditions (e.g., 2-chlorobenzyl chloride with ammonia to form (2-Chlorophenyl)methanamine hydrochloride) .

- Optimization strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Maintain temperatures between 60–80°C to balance reaction rate and side-product formation.

- Employ catalysts like potassium carbonate for deprotonation .

Q. What analytical techniques are critical for characterizing (3-Methylcyclohexyl)(2-methylphenyl)methanamine?

Key methods include:

- NMR spectroscopy : To confirm substituent positions on the cyclohexyl and phenyl rings.

- HPLC-MS : For purity assessment and molecular weight verification (e.g., molecular weights of related compounds range from 155.62 to 254.05 g/mol) .

- X-ray crystallography : Resolve stereochemistry if chiral centers are present .

Q. How should (3-Methylcyclohexyl)(2-methylphenyl)methanamine be stored to ensure stability?

Based on analogs:

- Storage conditions : Refrigerate at 2–8°C in sealed, inert containers (e.g., amber glass vials) to prevent oxidation .

- Handling : Avoid exposure to moisture and static discharge, as amines are hygroscopic and reactive .

Advanced Research Questions

Q. What mechanisms of action are hypothesized for (3-Methylcyclohexyl)(2-methylphenyl)methanamine in biological systems?

Related methanamines exhibit activity through:

- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) or ion channels, as seen in trifluoromethylphenyl derivatives .

- Enzyme inhibition : Potential inhibition of cytochrome P450 enzymes or monoamine oxidases, inferred from structural analogs .

- Experimental validation : Use surface plasmon resonance (SPR) or radioligand binding assays to quantify affinity .

Q. How can researchers resolve contradictions in bioactivity data for this compound?

Case example: Discrepancies in anti-inflammatory activity might arise from:

- Assay variability : Standardize cell lines (e.g., RAW 264.7 macrophages) and readouts (e.g., TNF-α ELISA) .

- Structural analogs : Compare with derivatives like [6-(Propan-2-yloxy)pyridin-3-yl]methanamine, which shows dose-dependent effects .

- Data triangulation : Cross-validate using in vitro, in silico (molecular docking), and in vivo models .

Q. What computational tools are recommended for studying the compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina to predict binding poses with receptors (e.g., serotonin 5-HT2A) .

- MD simulations : GROMACS for analyzing stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET prediction : SwissADME to assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.